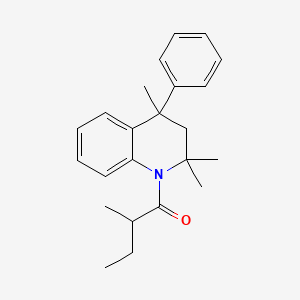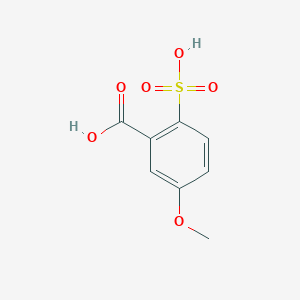![molecular formula C15H17ClN4OS B11517667 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11517667.png)
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The piperazine moiety, present in this compound, is commonly found in agrochemicals and pharmaceuticals due to its ability to modulate drug properties.
- It can be synthesized through a Mannich reaction, which allows for the incorporation of the piperazine ring into biologically active compounds .
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide: is a novel compound with potential pharmacological applications.
Preparation Methods
- The compound can be obtained via a three-step protocol:
Mannich Reaction: The reaction involves the condensation of 4-(4-bromophenyl)piperazin-1-yl)methylamine with 3-chlorobenzaldehyde, followed by cyclization with 4-methoxyphenyl isothiocyanate to form the target compound.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents present in the compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it an interesting target for further synthetic studies and derivatization.
Biology and Medicine: Potential applications include antibacterial, antifungal, and antiviral agents. The piperazine ring is also relevant in treatments for Parkinson’s and Alzheimer’s diseases.
Industry: The compound may find use in agrochemicals or pharmaceuticals.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
Targets and Pathways: Further research is needed to identify molecular targets and pathways affected by this compound.
Properties
Molecular Formula |
C15H17ClN4OS |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H17ClN4OS/c16-12-1-3-13(4-2-12)20-8-6-19(7-9-20)11-14(21)18-15-17-5-10-22-15/h1-5,10H,6-9,11H2,(H,17,18,21) |
InChI Key |
SZYVEFADFAVHMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N-({2-[2-(4-bromophenoxy)propanoyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11517591.png)

![N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11517612.png)

![2-{[2-(4-fluorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11517617.png)

![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B11517626.png)
![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(3,4,5-trimethoxybenzyl)acetamide](/img/structure/B11517650.png)
![2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(2-chloropyridin-3-YL)acetamide](/img/structure/B11517652.png)

![ethyl 2-(benzyloxy)-3,3,3-trifluoro-N-{[3-(trifluoromethyl)phenyl]carbonyl}alaninate](/img/structure/B11517660.png)
![1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one](/img/structure/B11517661.png)
![3,6-Diamino-2-benzoyl-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11517663.png)
![6-Amino-4-[4-(dimethylamino)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517665.png)
